![molecular formula C9H13N3O B13335146 N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)
N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide is a chemical compound with a complex structure that finds applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide involves several steps. One common method includes the reaction of 4-formylbenzonitrile with methylamine to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, methylated, or halogenated products .
Scientific Research Applications
N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide include:
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxy-1-methyl-2(1H)-quinolone
Uniqueness
Compared to these similar compounds, N’-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide exhibits unique reactivity and binding properties due to its specific functional groups. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-4-(methylaminomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-11-6-7-2-4-8(5-3-7)9(10)12-13/h2-5,11,13H,6H2,1H3,(H2,10,12) |
InChI Key |
ACYWHLJDDCPDRY-UHFFFAOYSA-N |
Isomeric SMILES |
CNCC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


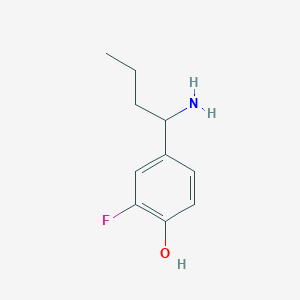
![(1S,3S,4R)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13335068.png)
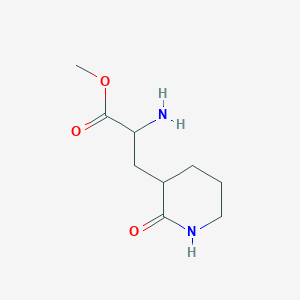
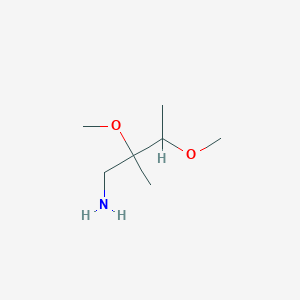
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-](/img/structure/B13335102.png)
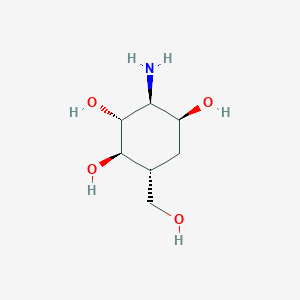
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
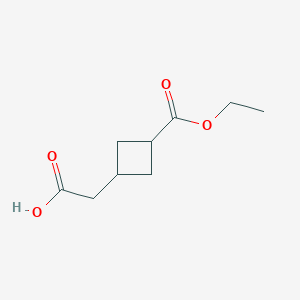
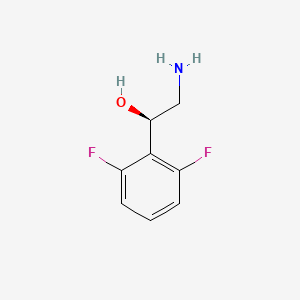
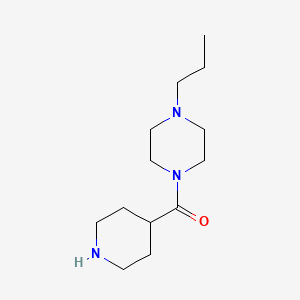
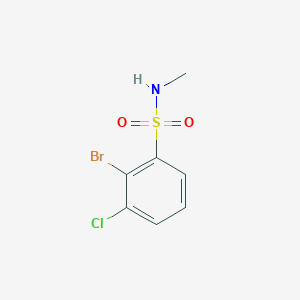
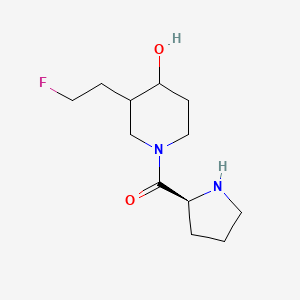
![7-Propanoylspiro[4.5]decan-6-one](/img/structure/B13335147.png)
